N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c28-21(18-8-3-1-4-9-18)25-22(34(31,32)19-10-5-2-6-11-19)24(30)27-15-13-26(14-16-27)23(29)20-12-7-17-33-20/h1-12,17,22H,13-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXGUTHKPNLZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.
Introduction of the piperazine ring: The benzenesulfonyl intermediate is then reacted with piperazine to introduce the piperazine ring.
Addition of the furan-2-carbonyl group: The final step involves the reaction of the piperazine derivative with furan-2-carbonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Features :
- Benzenesulfonyl group : Enhances metabolic stability and influences binding to sulfonamide-sensitive targets .
Comparison with Similar Compounds
Piperazine Acyl Substituent Variations
Table 1: Structural and Functional Comparisons
Key Insights :
- Furan vs.
- Electron-Withdrawing Groups : Trifluoromethylbenzoyl (9a–9g) increases lipophilicity and may enhance target affinity in hydrophobic binding pockets .
Sulfonyl Group Modifications
Table 2: Sulfonyl Group Impact
Key Insights :
- Benzenesulfonyl : Provides steric bulk and stabilizes interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
Core Structure Modifications
Table 3: Backbone Variations
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide, with the CAS number 1025032-86-3, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C24H22FN3O6S
- Molecular Weight : 499.5 g/mol
- Structure : The compound features a piperazine moiety, a furan ring, and a benzenesulfonyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. The following sections detail specific findings related to its efficacy and mechanisms.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Mechanism : The compound may inhibit the cyclooxygenase (COX) pathways, which are crucial in the inflammatory response. Inhibition of COX enzymes reduces the production of prostaglandins, mediators of inflammation.
- Case Study : A study involving structurally related compounds demonstrated a reduction in inflammation markers in animal models when administered orally, showing a dose-dependent response .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro and in vivo studies:
- Cell Line Studies : In vitro assays using cancer cell lines revealed that the compound induces apoptosis (programmed cell death) in cancer cells. This effect is mediated through the activation of caspases, which are critical for apoptosis .
- In Vivo Efficacy : Animal studies showed that treatment with this compound significantly delayed tumor growth in xenograft models of human cancers such as breast and lung cancer. The mechanism involved increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzenesulfonyl group acts as an electrophile, potentially inhibiting various enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : The piperazine ring may interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.
- Oxidative Stress Reduction : Some studies suggest that this compound may enhance antioxidant defenses, contributing to reduced oxidative stress in cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
